BenchChemオンラインストアへようこそ!

2-(4-tert-butylphenyl)-3,4-dihydro-5H-1,3,4-benzotriazepin-5-one

Lipophilicity ADME Lead optimisation

2-(4-tert-Butylphenyl)-3,4-dihydro-5H-1,3,4-benzotriazepin-5-one (CAS 1374509-71-3, molecular formula C₁₈H₁₉N₃O, MW 293.4 g·mol⁻¹) is a synthetic small‑molecule member of the 1,3,4‑benzotriazepin‑5‑one heterocyclic class. The fused triazepinone scaffold imparts a defined hydrogen‑bond donor/acceptor topology, while the para‑tert‑butylphenyl substituent at position 2 provides substantial steric bulk and elevated lipophilicity (XLogP3 = 3.8) relative to simpler phenyl or methyl‑substituted congeners.

Molecular Formula C18H19N3O
Molecular Weight 293.4 g/mol
CAS No. 1374509-71-3
Cat. No. B1400987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-tert-butylphenyl)-3,4-dihydro-5H-1,3,4-benzotriazepin-5-one
CAS1374509-71-3
Molecular FormulaC18H19N3O
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)NN2
InChIInChI=1S/C18H19N3O/c1-18(2,3)13-10-8-12(9-11-13)16-19-15-7-5-4-6-14(15)17(22)21-20-16/h4-11H,1-3H3,(H,19,20)(H,21,22)
InChIKeyCXYWPQNBVHGAEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-tert-Butylphenyl)-3,4-dihydro-5H-1,3,4-benzotriazepin-5-one (CAS 1374509-71-3): Physicochemical Baseline and Structural Context for Procurement Decisions


2-(4-tert-Butylphenyl)-3,4-dihydro-5H-1,3,4-benzotriazepin-5-one (CAS 1374509-71-3, molecular formula C₁₈H₁₉N₃O, MW 293.4 g·mol⁻¹) is a synthetic small‑molecule member of the 1,3,4‑benzotriazepin‑5‑one heterocyclic class. The fused triazepinone scaffold imparts a defined hydrogen‑bond donor/acceptor topology, while the para‑tert‑butylphenyl substituent at position 2 provides substantial steric bulk and elevated lipophilicity (XLogP3 = 3.8) relative to simpler phenyl or methyl‑substituted congeners [1]. This compound is supplied for research use with ≥95 % purity by multiple commercial vendors, and its calculated polar surface area (53 Ų, ACD/Labs) places it in a range conducive to passive blood–brain barrier permeation . These baseline physicochemical characteristics frame the differentiated scientific and industrial selection criteria elaborated in subsequent sections.

Why In‑Class 1,3,4‑Benzotriazepin‑5‑ones Cannot Be Interchanged: The Quantitative Case for 2‑(4‑tert‑Butylphenyl)‑3,4‑dihydro‑5H‑1,3,4‑benzotriazepin‑5‑one


Simple replacement of the 2‑aryl substituent in 3,4‑dihydro‑5H‑1,3,4‑benzotriazepin‑5‑ones is not a benign equivalence, because the size, lipophilicity, and electronic character of the C‑2 group fundamentally alter molecular recognition, ADME properties, and biological selectivity. Published structure–activity relationships in both 1,3,4‑benzotriazepin‑5‑ones and their 1,4‑benzodiazepine cognates demonstrate that replacing a hydrogen or methyl with a tert‑butyl moiety shifts LogP by up to ≈ 1.7 log units and changes the steric footprint at the receptor binding pocket [1]. Specifically, comparative XLogP3 values available in PubChem quantify this divergence: 2.1 for the unsubstituted phenyl analog, 2.4 for the 4‑methylphenyl analog, and 3.8 for the 4‑tert‑butylphenyl target compound [1]. Such magnitude of lipophilicity difference is sufficient to alter membrane permeability, metabolic stability, and target residence time. Consequently, experiments performed with the phenyl or 4‑methylphenyl derivatives cannot be extrapolated to the tert‑butylphenyl congener without independent validation. The quantitative evidence below substantiates the unique profile of the 2‑(4‑tert‑butylphenyl) analogue for use cases requiring high lipophilicity, defined steric bulk, and the associated pharmacological consequence.

Quantitative Differentiation Table: 2‑(4‑tert‑Butylphenyl)‑3,4‑dihydro‑5H‑1,3,4‑benzotriazepin‑5‑one versus Closest Structural Analogs


Lipophilicity Gradient: XLogP3 Augments Membrane‑Partitioning Potential Relative to Phenyl and 4‑Methylphenyl Analogs

The 4‑tert‑butylphenyl substituent confers a substantially higher computed lipophilicity (XLogP3 = 3.8) compared with the unsubstituted phenyl derivative (XLogP3 = 2.1) and the 4‑methylphenyl derivative (XLogP3 = 2.4) [1][2][3]. This > 1.4 log unit increase over the 4‑methylphenyl analog translates to an approximate 25‑fold difference in theoretical octanol‑water partition coefficient, predicting significantly greater membrane partitioning and potential blood–brain barrier penetration for the tert‑butylphenyl compound.

Lipophilicity ADME Lead optimisation

Polar Surface Area (PSA) Favours Passive Membrane Permeation over the 4‑Methylphenyl Analog

The topological polar surface area (TPSA) of the target compound is calculated as 53 Ų (ACD/Labs, via ChemSpider) , compared with 57 Ų reported for the 4‑methylphenyl congener . The 4 Ų lower PSA, combined with the concomitant 1.4‑unit increase in XLogP3, places the tert‑butylphenyl analogue more favourably within the typical CNS drug‑like space (PSA < 60–70 Ų, LogP ~2–5).

Polar surface area Blood–brain barrier Permeability

Steric Bulk from tert‑Butyl Provides Discriminative Receptor‑Binding Geometry Not Achievable with Methyl or Hydrogen Substituents

The van der Waals volume of the tert‑butyl group is ≈ 3‑fold larger than that of a methyl group and an order of magnitude larger than hydrogen. In the 1,4‑benzodiazepine‑based CCK₁/CCK₂ antagonist series that served as direct inspiration for the design of 1,3,4‑benzotriazepin‑5‑one antitumor agents [1], replacement of a simple aryl substituent with a bulkier alkyl‑aryl moiety has been shown to reverse receptor subtype selectivity. Although quantitative binding data for the target compound against defined GPCRs remain sparse in the public domain, the steric differentiation can be inferred from the CCK antagonist pharmacophore model, where occupation of a hydrophobic S2 sub‑pocket by bulky lipophilic groups is critical for high‑affinity binding [2].

Steric effects GPCR selectivity Structure–activity relationship

Preliminary Pharmacological Screening Identifies CCR5 Antagonist Function (Supporting Evidence)

A preliminary pharmacological screening abstract indexed on Semantic Scholar [1] reports that 2‑(4‑tert‑butylphenyl)‑3,4‑dihydro‑5H‑1,3,4‑benzotriazepin‑5‑one can function as a CCR5 antagonist and may be useful for the preparation of treatments for CCR5‑mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD. The abstract does not disclose IC₅₀ or Kᵢ values, and no head‑to‑head comparator data are provided. Therefore, this information is retained as supportive evidence only, highlighting a potential differentiation avenue that requires formal validation with quantitative potency and selectivity data against reference CCR5 antagonists (e.g., maraviroc or vicriviroc).

CCR5 antagonist HIV entry Chemokine receptor

Class‑Level Antitumor Activity of 1,3,4‑Benzotriazepin‑5‑one Derivatives Provides a Generic Translational Rationale

In a 2013 comparative study, Taher and Mohammed designed 1,3,4‑benzotriazepin‑5‑one derivatives as structural analogues of the antitumor agents devazepide and asperlicin [1]. Compounds bearing varied 2‑amino substituents were evaluated across the NCI‑60 cell‑line panel, with several derivatives (compounds 8, 9, 10, 12) showing significant growth inhibition against renal cancer (UO‑31), ovarian cancer, and prostate cancer cell lines. The target compound—a 2‑(4‑tert‑butylphenyl) derivative—was not explicitly tested in this publication; however, the conserved benzotriazepin‑5‑one core suggests potential for similar antitumor properties, particularly if the tert‑butylphenyl group mimics the lipophilic moieties present in the active derivatives.

Antitumor NCI‑60 Renal cancer

Recommended Application Scenarios for 2‑(4‑tert‑Butylphenyl)‑3,4‑dihydro‑5H‑1,3,4‑benzotriazepin‑5‑one Based on the Differentiated Evidence Profile


CNS‑Penetrant Lead Identification Programmes Requiring High Lipophilicity and Low Polar Surface Area

The combination of XLogP3 = 3.8 and TPSA = 53 Ų places this compound within the favourable CNS drug‑like space (LogP 2–5, PSA < 60–70 Ų) [1]. Medicinal chemists building a CNS‑oriented benzotriazepinone library should select this compound over the 4‑methylphenyl (XLogP3 = 2.4) or phenyl (XLogP3 = 2.1) congeners to maximise the probability of achieving sufficient brain exposure in rodent pharmacokinetic studies.

GPCR Antagonist Screening with a Focus on Chemokine Receptors (CCR5)

Given the preliminary evidence for CCR5 antagonist function [2], this compound is a rational acquisition for laboratories conducting HIV‑1 entry inhibition assays or CCR5‑driven inflammation models. It should be benchmarked against maraviroc or TAK‑779 to establish quantitative potency and selectivity before advancing into advanced lead optimisation.

Antitumor Screening Libraries Targeting Renal or Ovarian Cancer Cell Lines

The benzotriazepin‑5‑one core has demonstrated significant growth inhibition against UO‑31 renal cancer cells and other NCI‑60 lines [3]. The tert‑butylphenyl derivative, as a more lipophilic member of the series, may exhibit differential tumour cell penetration and should be included in focused screening sets alongside previously characterised active derivatives.

Physicochemical Property‑Based SAR Expansion for Benzotriazepinone Tool Compounds

The quantified property differences (ΔXLogP3 = +1.4 to +1.7, ΔTPSA = –4 Ų relative to the methyl analog) provide a clear SAR vector for exploring the impact of lipophilicity and steric bulk on biological activity. This compound serves as the extreme lipophilic anchor in a congeneric series, enabling systematic investigation of property‑activity relationships [1].

Quote Request

Request a Quote for 2-(4-tert-butylphenyl)-3,4-dihydro-5H-1,3,4-benzotriazepin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.